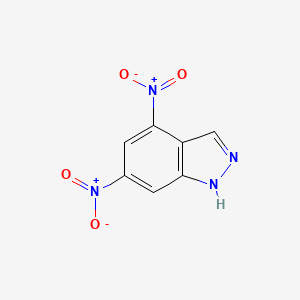

4,6-Dinitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dinitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUJSJUGOHAQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364857 | |

| Record name | 4,6-Dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62969-01-1 | |

| Record name | 4,6-Dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Nitration of the 1H-Indazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitroindazoles

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The introduction of a nitro group onto this bicyclic heteroaromatic system dramatically expands its synthetic utility and can profoundly influence its biological activity. Nitroindazoles are key intermediates in the synthesis of a diverse array of functionalized indazoles, including aminoindazoles, which are precursors to kinase inhibitors, anti-inflammatory agents, and other therapeutics. Understanding and controlling the nitration of the 1H-indazole ring is therefore a critical skill for chemists in drug discovery and development.

This comprehensive guide provides an in-depth exploration of the techniques for the nitration of 1H-indazole. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings that govern the regioselectivity of this important transformation, offering field-proven insights to enable researchers to make informed decisions in their synthetic strategies.

Mechanistic Insights: Directing the Nitro Group on the Indazole Ring

The nitration of 1H-indazole is a classic example of electrophilic aromatic substitution on a heterocyclic system. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the nature of the nitrating agent and reaction conditions. The indazole ring system consists of a benzene ring fused to a pyrazole ring. The pyrazole ring, being electron-rich, influences the electron density distribution across the entire bicyclic system.

Under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, the indazole ring is protonated. The position of protonation can influence the directing effects. Protonation at N1 would lead to a deactivated system, while protonation at N2 would still leave a lone pair on N1 that can participate in directing the electrophile.

The primary positions for electrophilic attack on the 1H-indazole ring are C3, C5, and C7.

-

C5-Position: This position is often favored in electrophilic substitution on the benzenoid ring due to its para-like relationship to the N1 atom of the pyrazole ring, which can stabilize the intermediate carbocation through resonance.

-

C7-Position: Substitution at this position is also common, influenced by the ortho-like relationship to the N1 atom. Steric hindrance can play a role in the relative amounts of C5 and C7 isomers.

-

C3-Position: This position on the pyrazole ring is generally less reactive towards electrophiles in 1H-indazoles compared to the carbocyclic ring under typical acidic nitration conditions. However, specific reagents and conditions, particularly those involving radical mechanisms, can favor C3 nitration.

The following diagram illustrates the key resonance structures of the Wheland intermediate for electrophilic attack at the C5 position, highlighting the stabilization provided by the pyrazole ring.

Caption: Wheland intermediate resonance for C5 nitration.

Experimental Protocols

The choice of nitrating agent and reaction conditions is paramount in directing the nitration to the desired position on the 1H-indazole ring. Below are detailed protocols for the synthesis of the three primary mononitro-1H-indazole isomers.

Protocol 1: Synthesis of 5-Nitro-1H-indazole via Mixed Acid Nitration

This is the most common method for the synthesis of 5-nitro-1H-indazole, which is often the major product under these conditions.

Materials:

-

1H-Indazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 1H-indazole (1.0 eq) to concentrated sulfuric acid (4-5 volumes). Stir until all the indazole has dissolved. Maintain the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the indazole solution from a dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water.

-

Recrystallize the crude product from ethanol to afford pure 5-nitro-1H-indazole as a yellow solid.

Expected Yield: 60-70%

Protocol 2: Synthesis of 3-Nitro-1H-indazole via a Radical Nitration Approach

Direct electrophilic nitration at the C3 position of 1H-indazole is challenging. However, radical nitration methods have been developed, particularly for 2H-indazoles. The following protocol is adapted from methodologies for C-H nitration of related heterocycles.[1]

Materials:

-

2-Substituted-2H-Indazole (starting material for C3 nitration of the 2H-tautomer)

-

Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a Schlenk tube, add the 2-substituted-2H-indazole (1.0 eq), iron(III) nitrate nonahydrate (2.0 eq), and TEMPO (0.2 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous acetonitrile as the solvent.

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-nitro-2H-indazole product.

Note: This protocol is presented for the 2H-indazole tautomer, as radical C3 nitration is more established for this isomer.[2] Obtaining 3-nitro-1H-indazole may require subsequent N-deprotection/isomerization steps depending on the starting material.

Protocol 3: Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole often results as a minor product in mixed acid nitration of 1H-indazole. Separation from the major 5-nitro isomer can be challenging. Specific procedures to enhance the yield of the 7-nitro isomer are less common, but careful control of reaction conditions can influence the isomer ratio. Lower temperatures and shorter reaction times may slightly favor the formation of the 7-nitro isomer.

A representative procedure that yields a mixture enriched in the 7-nitro isomer is as follows:

Materials and Equipment: Same as Protocol 1.

Procedure:

-

Dissolve 1H-indazole (1.0 eq) in concentrated sulfuric acid (4-5 volumes) at a temperature maintained between -5 °C and 0 °C.

-

Prepare the nitrating mixture as described in Protocol 1.

-

Add the nitrating mixture very slowly, drop by drop, keeping the internal temperature strictly below 0 °C.

-

After complete addition, stir the reaction mixture at -5 °C to 0 °C for 30 minutes.

-

Work-up the reaction as described in Protocol 1 (pouring onto ice, neutralization, filtration).

-

The crude product will be a mixture of 5-nitro- and 7-nitro-1H-indazole.

-

Careful fractional crystallization or column chromatography on silica gel is required for the separation of the two isomers.

Summary of Nitration Techniques

| Nitrating Agent/System | Target Position(s) | Typical Conditions | Advantages | Disadvantages |

| HNO₃ / H₂SO₄ | C5 (major) , C7 (minor) | 0-10 °C | Readily available and inexpensive reagents. | Often gives a mixture of isomers requiring separation; strongly acidic and corrosive. |

| Fe(NO₃)₃ / TEMPO | C3 (on 2H-indazole) | 80-100 °C, CH₃CN | Good regioselectivity for the C3 position. | Requires a pre-functionalized 2H-indazole; higher temperatures needed. |

| Bi(NO₃)₃·5H₂O | Ortho-nitration of anilines | Mild reflux | Milder and safer alternative to mixed acids for some substrates.[3] | Less documented for the direct nitration of 1H-indazole. |

Workflow and Decision Making

The choice of nitration strategy depends on the desired final product. The following workflow can guide the researcher in selecting the appropriate method.

Caption: Decision workflow for selecting a nitration protocol.

Safety Precautions

Nitration reactions are potentially hazardous and must be carried out with extreme caution in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with care, and always add acid to water, never the other way around.

-

Exothermic Reactions: Nitration reactions are highly exothermic. Maintain strict temperature control using an ice bath and slow, dropwise addition of reagents. A runaway reaction can lead to an explosion.

-

Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to dissipate the heat generated.

-

Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

References

- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

-

Song, J., et al. (2019). Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry, 17(3), 457-461. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5967–5980. [Link]

-

American Chemical Society. (n.d.). Safe Laboratory Practices. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

The Strategic Utility of 4,6-Dinitro-1H-indazole in the Assembly of Fused Heterocyclic Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dinitro-1H-indazole as a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among its substituted congeners, this compound emerges as a particularly versatile and powerful building block for the synthesis of complex, fused heterocyclic systems. The strategic placement of two nitro groups on the benzene ring profoundly influences the molecule's reactivity, creating a platform for selective chemical transformations. The electron-withdrawing nature of the nitro groups activates the C4 and C6 positions towards nucleophilic attack and facilitates the selective reduction of one nitro group over the other, thereby unlocking a diverse array of synthetic possibilities.[3]

This guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis. It is designed to equip researchers with both the conceptual understanding and the practical protocols necessary to leverage this reagent in the design and execution of novel synthetic strategies. We will delve into the nuanced reactivity of this scaffold, detailing field-proven protocols for the construction of fused pyrazoles, imidazoles, triazoles, and pyrazines, many of which are themselves important pharmacophores.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two nitro groups. The nitro group at the C4 position is generally more susceptible to both nucleophilic displacement and selective reduction. This regioselectivity is attributed to the electronic influence of the fused pyrazole ring and the steric environment around each nitro group.[3]

Key Transformations:

-

Selective Reduction of the 4-Nitro Group: This is arguably the most critical transformation, as it unmasks an amino group at the C4 position while retaining the C6-nitro group. The resulting 4-amino-6-nitro-1H-indazole is a key intermediate for subsequent cyclization reactions.

-

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The electron-deficient nature of the benzene ring allows for the direct displacement of the C4-nitro group by a variety of nucleophiles. This provides a direct route to 4-substituted-6-nitro-1H-indazoles.

-

Reduction of Both Nitro Groups: Complete reduction of both nitro groups yields 4,6-diamino-1H-indazole, a valuable precursor for the synthesis of fused heterocyclic systems that require two adjacent amino functionalities.

These primary transformations pave the way for a cascade of cyclization and functionalization reactions, enabling the construction of a diverse range of polycyclic heteroaromatic compounds.

Application Note 1: Synthesis of Fused Imidazo[4,5-e]indazoles

Fused imidazole systems are prevalent in pharmaceuticals due to their ability to mimic purine bases and interact with various biological targets. The synthesis of imidazo[4,5-e]indazoles from this compound proceeds through a two-step sequence involving the reduction of both nitro groups followed by cyclocondensation.

Workflow for Imidazo[4,5-e]indazole Synthesis

Caption: Synthetic workflow for Imidazo[4,5-e]indazoles.

Experimental Protocol: Synthesis of 1-Phenyl-1H-imidazo[4,5-e]indazole

This protocol details the synthesis starting from the readily available 1-phenyl-4,6-dinitro-1H-indazole.

Step 1: Synthesis of 1-Phenyl-1H-indazole-4,6-diamine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the complete reduction of aromatic nitro groups. Palladium on carbon is a robust and widely used catalyst for this transformation.

| Reagent/Solvent | Molar Eq. | Amount |

| 1-Phenyl-4,6-dinitro-1H-indazole | 1.0 | (user-defined) |

| 10% Palladium on Carbon (Pd/C) | 10 mol% | (user-defined) |

| Ethanol (EtOH) | - | (user-defined) |

| Hydrazine Hydrate | 5.0 | (user-defined) |

Procedure:

-

To a solution of 1-phenyl-4,6-dinitro-1H-indazole in ethanol, add 10% Pd/C.

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise over a period of 30 minutes. Caution: The reaction is exothermic.

-

After the addition is complete, continue to reflux for an additional 4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-1H-indazole-4,6-diamine, which can be used in the next step without further purification.

Step 2: Cyclization to 1-Phenyl-1H-imidazo[4,5-e]indazole

-

Rationale: Formic acid serves as a one-carbon source for the formation of the imidazole ring through a double condensation reaction with the ortho-diamine.

| Reagent/Solvent | Molar Eq. | Amount |

| 1-Phenyl-1H-indazole-4,6-diamine | 1.0 | (user-defined) |

| Formic Acid (98%) | - | (user-defined, excess) |

Procedure:

-

Suspend the crude 1-phenyl-1H-indazole-4,6-diamine in formic acid.

-

Heat the mixture to reflux for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford pure 1-phenyl-1H-imidazo[4,5-e]indazole.

Application Note 2: Synthesis of Fused Triazolo[4,5-e]indazoles

The vicinal triazole moiety is a key feature in many antifungal agents and other bioactive molecules. The synthesis of triazolo[4,5-e]indazoles from this compound relies on the initial nucleophilic substitution of the 4-nitro group with an azide anion, followed by reductive cyclization.

Workflow for Triazolo[4,5-e]indazole Synthesis

Caption: Synthetic workflow for Triazolo[4,5-e]indazoles.

Experimental Protocol: Synthesis of 1-Phenyl-1H-[1][4][5]triazolo[4,5-e]indazole

Step 1: Synthesis of 4-Azido-6-nitro-1-phenyl-1H-indazole

-

Rationale: The C4-nitro group is activated towards nucleophilic aromatic substitution. Sodium azide in a polar aprotic solvent like DMF is an effective nucleophile for this transformation.[3]

| Reagent/Solvent | Molar Eq. | Amount |

| 1-Phenyl-4,6-dinitro-1H-indazole | 1.0 | (user-defined) |

| Sodium Azide (NaN3) | 1.2 | (user-defined) |

| Dimethylformamide (DMF) | - | (user-defined) |

Procedure:

-

Dissolve 1-phenyl-4,6-dinitro-1H-indazole in DMF.

-

Add sodium azide to the solution at room temperature. Caution: Sodium azide is highly toxic.

-

Stir the reaction mixture at 60-70 °C for 2-3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4-azido-6-nitro-1-phenyl-1H-indazole.

Step 2: Reductive Cyclization to 1-Phenyl-1H-[1][4][5]triazolo[4,5-e]indazole

-

Rationale: The reduction of the remaining nitro group to an amine in the presence of the azide functionality triggers a spontaneous intramolecular cyclization to form the stable triazole ring. Sodium sulfide is a mild reducing agent suitable for this selective transformation.

| Reagent/Solvent | Molar Eq. | Amount |

| 4-Azido-6-nitro-1-phenyl-1H-indazole | 1.0 | (user-defined) |

| Sodium Sulfide Nonahydrate (Na2S·9H2O) | 3.0 | (user-defined) |

| Ethanol/Water (1:1) | - | (user-defined) |

Procedure:

-

Suspend 4-azido-6-nitro-1-phenyl-1H-indazole in a mixture of ethanol and water.

-

Add sodium sulfide nonahydrate in portions at room temperature.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. The product is often UV-active and may have a different Rf value than the starting material.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 1-phenyl-1H-[1][4][5]triazolo[4,5-e]indazole.

Application Note 3: Synthesis of Fused Pyrazino[2,3-e]indazoles

Pyrazino-fused heterocycles are of significant interest in drug discovery, with applications as kinase inhibitors and anticancer agents. The synthesis of pyrazino[2,3-e]indazoles from this compound involves the initial formation of the 4,5-diaminoindazole intermediate, followed by condensation with a 1,2-dicarbonyl compound.

Workflow for Pyrazino[2,3-e]indazole Synthesis

Caption: Synthetic workflow for Pyrazino[2,3-e]indazoles.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazino[2,3-e]indazole

Step 1 & 2: Synthesis of 1-Phenyl-1H-indazole-4,5-diamine

-

Rationale: A two-step reduction process is often employed for better control. First, the more reactive 4-nitro group is selectively reduced, followed by the reduction of the 6-nitro group (which becomes the 5-position in the renumbered diamine). Alternatively, a one-pot reduction of both nitro groups as described in Application Note 1 can be used.

Procedure for stepwise reduction:

-

Selective reduction of the 4-nitro group: Treat 1-phenyl-4,6-dinitro-1H-indazole with a mild reducing agent like sodium sulfide or by bubbling hydrogen sulfide gas through an ammoniacal solution of the starting material.

-

Isolate the intermediate 4-amino-6-nitro-1-phenyl-1H-indazole.

-

Reduction of the remaining nitro group: Subject the 4-amino-6-nitro-1-phenyl-1H-indazole to catalytic hydrogenation (H2, Pd/C) or reduction with SnCl2/HCl to obtain 1-phenyl-1H-indazole-4,5-diamine.

Step 3: Condensation with Glyoxal

-

Rationale: Glyoxal, a simple 1,2-dicarbonyl compound, reacts with the ortho-diamine to form the pyrazine ring.

| Reagent/Solvent | Molar Eq. | Amount |

| 1-Phenyl-1H-indazole-4,5-diamine | 1.0 | (user-defined) |

| Glyoxal (40% aqueous solution) | 1.1 | (user-defined) |

| Ethanol | - | (user-defined) |

Procedure:

-

Dissolve 1-phenyl-1H-indazole-4,5-diamine in ethanol.

-

Add the aqueous solution of glyoxal to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 1-phenyl-1H-pyrazino[2,3-e]indazole.

Conclusion

This compound stands out as a highly valuable and strategically important starting material in heterocyclic synthesis. Its predictable and selective reactivity allows for the controlled introduction of functional groups and the subsequent construction of complex, fused ring systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and following these detailed procedures, scientists can effectively harness the synthetic power of this compound to access a wide range of innovative heterocyclic compounds.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link][1]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link][5]

-

Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link][4]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link][7]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link][8]

-

Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Royal Society of Chemistry. [Link][9]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link][10]

-

Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. ResearchGate. [Link][3]

-

Synthesis of 5H-Pyrazino[2,3-b]indoles from Indole2,3-dione Derivatives. ResearchGate. [https://www.researchgate.net/publication/244510008_Synthesis_of_5H-Pyrazino23-b]indoles_from_Indole-23-dione_Derivatives]([Link]]

-

Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate. [Link][11]

-

Synthesis of 5H-Pyrazino[2,3-b]indoles from Indole-2,3-dione Derivatives. SciSpace. [Link][12]

-

Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC. [Link][13]

-

Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. Royal Society of Chemistry. [Link][14]

-

Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Royal Society of Chemistry. [Link][15]

-

Cyclocondensation of 1-(4-Chlorophenyl)-3,5-diamino-1,2,4-triazole, Pyruvic Acid, and Aldehydes. Sci-Hub. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link][16]

-

Synthesis of novel[1][4][6]triazolo[1,5-b][1][4][6][7]tetrazines and investigation of their fungistatic activity. PMC. [Link][17]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PMC. [Link][18]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.uniupo.it [iris.uniupo.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles [mdpi.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

understanding side reactions during the formation of 4,6-Dinitro-1H-indazole

Welcome to the technical support center for the synthesis of 4,6-Dinitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. My approach is to provide not just protocols, but a deeper understanding of the reaction to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The formation of this compound typically proceeds via the diazotization of 2-methyl-3,5-dinitroaniline, followed by an intramolecular cyclization. This process, while effective, is sensitive to reaction conditions and can be prone to several side reactions. This guide will address the most common challenges encountered during this synthesis in a practical question-and-answer format.

Core Synthesis Pathway

The primary route to this compound is a two-step, one-pot reaction.

Caption: General synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yields in this synthesis can often be attributed to three primary factors: incomplete diazotization, decomposition of the diazonium intermediate, and inefficient cyclization.

-

Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is a critical step. Insufficient acid or sodium nitrite will result in unreacted starting material.

-

Expert Insight: The electron-withdrawing nature of the two nitro groups on the aniline ring reduces the basicity of the amino group, making its protonation and subsequent reaction with the nitrosonium ion (NO+) more challenging than in less substituted anilines.

-

-

Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, and the presence of strongly electron-withdrawing groups can further influence this stability. The primary decomposition pathway is the loss of nitrogen gas (N₂) to form a highly reactive aryl cation, which is then quenched by water to form a phenolic byproduct.

-

Inefficient Cyclization: The final ring-closing step to form the indazole is an intramolecular electrophilic aromatic substitution. If the reaction conditions are not optimal, this step may not proceed to completion.

Troubleshooting Steps:

| Parameter | Recommended Action | Scientific Rationale |

| Temperature Control | Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. | The diazonium salt is thermally labile. Higher temperatures promote its decomposition to the corresponding phenol, a common and significant byproduct. |

| Acid Concentration | Use a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid. | A high acid concentration ensures complete protonation of the amine and efficient generation of the nitrosonium ion from sodium nitrite. It also helps to stabilize the diazonium salt. |

| Rate of Addition | Add the sodium nitrite solution dropwise and slowly, ensuring the temperature does not rise. | A slow addition rate prevents localized overheating and a buildup of nitrous acid, which can lead to side reactions. |

| Reaction Time | Allow for sufficient reaction time after the addition of sodium nitrite for the cyclization to complete. | While the cyclization is often spontaneous, it may require some time to go to completion. Monitoring the reaction by TLC is recommended. |

Question 2: The reaction mixture has developed a dark red or brown color. What does this indicate?

Answer: The formation of a dark color, particularly red or brown, is a strong indicator of the formation of azo compounds. This occurs when the newly formed diazonium salt couples with the unreacted, electron-rich 2-methyl-3,5-dinitroaniline.

Caption: Formation of azo compounds as a side reaction.

Causality and Prevention:

-

Insufficient Acidity: Azo coupling is most prevalent under neutral or slightly acidic conditions. Maintaining a strongly acidic environment (pH < 2) is crucial to keep the concentration of the free amine low, as the protonated amine is not nucleophilic enough to participate in coupling.

-

Incomplete Diazotization: If the diazotization reaction is slow or incomplete, both the diazonium salt and the free amine will be present in the reaction mixture, creating the perfect conditions for azo coupling.

Remediation:

-

Ensure a sufficient excess of acid is used from the outset.

-

Add the sodium nitrite solution to the acidic solution of the amine, never the other way around. This ensures that the amine is always in a protonated state and that the nitrous acid is generated in situ in a controlled manner.

Question 3: I've isolated my product, but it's contaminated with a more polar impurity. What could this be?

Answer: A common, more polar impurity in this synthesis is 2-methyl-3,5-dinitrophenol . This is formed from the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group from the aqueous reaction medium.

Caption: Formation of phenolic byproduct via diazonium salt decomposition.

Mitigation and Removal:

-

Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5 °C) is the most effective way to minimize the decomposition of the diazonium salt.

-

Purification: The phenolic impurity can typically be removed by recrystallization. Due to the acidic nature of the phenol, an acid-base extraction can also be employed. Washing the crude product with a dilute sodium bicarbonate solution can help to remove the acidic phenol.

Question 4: Could the 4,6-Dinitro-2H-indazole isomer be forming? How would I know?

Answer: Yes, the formation of the 2H-indazole isomer is a possibility, although the 1H-tautomer is generally more thermodynamically stable. The ratio of the two isomers can be influenced by the reaction conditions and the electronic nature of the substituents.

Detection and Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are the most effective techniques for distinguishing between the 1H and 2H isomers. The chemical shifts of the protons and carbons, particularly those in the pyrazole ring, will be different.

-

Chromatography: The two isomers will likely have different polarities and can often be separated by column chromatography or HPLC.

Controlling Isomer Formation:

-

The specific conditions of the cyclization step can influence the isomer ratio. Generally, the formation of the more stable 1H-indazole is favored. If significant amounts of the 2H-isomer are observed, careful optimization of the reaction solvent and temperature may be necessary.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

-

2-methyl-3,5-dinitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer and a thermometer, carefully add 2-methyl-3,5-dinitroaniline to concentrated sulfuric acid at a temperature below 20 °C. Stir until all the solid has dissolved.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Slowly add this solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-60 minutes.

-

Reaction and Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours to allow for complete diazotization and cyclization. Monitor the reaction progress by TLC.

-

Isolation: Carefully pour the reaction mixture onto crushed ice. The crude this compound will precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Summary of Potential Side Reactions and Their Mitigation

| Side Reaction | Primary Cause | Mitigation Strategy |

| Phenol Formation | Decomposition of the diazonium salt | Strict temperature control (0-5 °C) |

| Azo Coupling | Incomplete diazotization or insufficient acidity | Maintain high acidity (pH < 2), slow addition of NaNO₂ |

| 2H-Isomer Formation | Non-regioselective cyclization | Generally the minor product; optimize cyclization conditions if necessary |

| Incomplete Reaction | Insufficient reagents or reaction time | Use a slight excess of NaNO₂, allow for adequate reaction time |

References

- This guide synthesizes established principles of diazonium chemistry and indazole synthesis. For foundational knowledge, please refer to standard organic chemistry textbooks and relevant literature on heterocyclic synthesis. Specific procedural details should be adapted from peer-reviewed publications or patents relevant to your specific research goals.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4,6-Dinitro-1H-indazole: A Guide for Researchers

For chemists engaged in the synthesis of energetic materials and novel pharmaceuticals, 4,6-dinitro-1H-indazole stands as a molecule of significant interest. Its dinitro-substituted indazole core imparts unique chemical properties, making it a valuable synthon for further elaboration. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's merits and drawbacks. This document is intended to empower researchers, scientists, and drug development professionals in making informed decisions for the efficient and safe synthesis of this important heterocyclic compound.

Introduction to this compound

The indazole scaffold is a prominent feature in many biologically active compounds. The introduction of two nitro groups at the 4 and 6 positions of the indazole ring system significantly influences its electronic properties, enhancing its potential as an energetic material and as a versatile intermediate for the synthesis of more complex molecules, including polycyclic fused heterocycles. The scarcity of detailed synthetic procedures in publicly available literature, however, presents a challenge for researchers. This guide aims to fill that gap by presenting and comparing the most plausible and documented synthetic pathways.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies:

-

Nitration of a Pre-formed Indazole Core: This approach involves the direct nitration of an existing indazole or a mono-nitroindazole derivative. The success of this strategy hinges on the regioselectivity of the nitration reaction.

-

Cyclization of a Pre-functionalized Aromatic Precursor: This strategy involves constructing the indazole ring from a benzene derivative that already bears the required dinitro substitution pattern. This method offers greater control over the final substitution pattern.

Route 1: Nitration of 6-Nitro-1H-indazole

This method represents a direct and seemingly straightforward approach to the target molecule. It begins with the commercially available or readily synthesized 6-nitro-1H-indazole and introduces the second nitro group at the 4-position through electrophilic aromatic substitution.

Reaction Pathway

Figure 1: Synthetic pathway for the nitration of 6-Nitro-1H-indazole.

Experimental Protocol

Materials:

-

6-Nitro-1H-indazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (d=1.52 g/cm³)

-

Ice

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 6-nitro-1H-indazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful monitoring.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mechanistic Insights

The nitration of 6-nitro-1H-indazole is an electrophilic aromatic substitution reaction. The pyrazole part of the indazole ring is electron-rich and activates the benzene ring towards electrophilic attack. The existing nitro group at the 6-position is a meta-director. However, the directing effect of the fused pyrazole ring and the N-H proton also play a crucial role in determining the position of the incoming nitronium ion (NO₂⁺). The formation of the 4,6-dinitro isomer is favored due to the combined directing effects and steric considerations.

Performance Analysis

| Parameter | Assessment |

| Yield | Moderate to good, typically in the range of 60-80%. |

| Purity | Good, though the formation of isomeric byproducts is possible. |

| Scalability | Feasible, but requires careful temperature control due to the exothermic nature of the reaction. |

| Safety | High risk due to the use of fuming nitric acid and concentrated sulfuric acid. Strict safety precautions are essential. |

| Cost-effectiveness | Relatively low cost of starting materials. |

Route 2: Cyclization of 2-Methyl-3,5-dinitroaniline

This approach builds the indazole ring from a readily available dinitro-substituted aniline derivative. The key transformation is a diazotization followed by an intramolecular cyclization.

Reaction Pathway

Figure 2: Synthetic pathway via cyclization of 2-Methyl-3,5-dinitroaniline.

Experimental Protocol

Materials:

-

2-Methyl-3,5-dinitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

Procedure:

-

Dissolution: Suspend 2-methyl-3,5-dinitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid in a beaker cooled in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite in water to the stirred suspension while maintaining the temperature below 5 °C.

-

Cyclization: After the addition is complete, continue stirring the mixture at a low temperature for 30 minutes, and then allow it to warm to room temperature. The mixture is then gently heated to promote cyclization.

-

Isolation: The reaction mixture is cooled and poured into a large volume of cold water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and can be purified by recrystallization from an appropriate solvent system.

Mechanistic Insights

This reaction proceeds through the initial diazotization of the primary aromatic amine group of 2-methyl-3,5-dinitroaniline to form a diazonium salt. This intermediate is generally unstable and, upon gentle heating, undergoes an intramolecular electrophilic attack of the diazonium group onto the benzene ring, leading to the formation of the indazole ring system with the elimination of a proton. The positions of the nitro groups are pre-determined by the starting material, ensuring the formation of the desired 4,6-dinitro isomer.

Performance Analysis

| Parameter | Assessment |

| Yield | Generally good, often exceeding 70%. |

| Purity | High, as the regiochemistry is controlled by the starting material, minimizing isomeric impurities. |

| Scalability | Readily scalable with standard laboratory equipment. |

| Safety | Involves the formation of a potentially unstable diazonium salt, which requires careful handling and temperature control. |

| Cost-effectiveness | The cost of the starting material, 2-methyl-3,5-dinitroaniline, can be a factor. |

Comparative Summary

| Feature | Route 1: Nitration of 6-Nitro-1H-indazole | Route 2: Cyclization of 2-Methyl-3,5-dinitroaniline |

| Starting Material | 6-Nitro-1H-indazole | 2-Methyl-3,5-dinitroaniline |

| Key Transformation | Electrophilic Aromatic Substitution | Diazotization and Intramolecular Cyclization |

| Regiocontrol | Dependent on directing group effects; potential for isomers. | Excellent; defined by the starting material. |

| Yield | Moderate to Good | Good to Excellent |

| Safety Concerns | Use of fuming nitric acid. | Handling of potentially unstable diazonium salts. |

| Ideal Application | When 6-nitro-1H-indazole is readily available and high purity is not the primary concern. | When high purity and regiochemical control are critical. |

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired level of purity, and the scale of the synthesis.

For exploratory and smaller-scale syntheses where 6-nitro-1H-indazole is on hand, the direct nitration (Route 1) can be a rapid and effective method. However, meticulous control over reaction conditions is paramount to ensure safety and minimize the formation of byproducts.

For larger-scale production and applications demanding high purity, the cyclization of 2-methyl-3,5-dinitroaniline (Route 2) is the superior choice. The inherent regiochemical control of this method simplifies purification and ensures the exclusive formation of the desired this compound.

Ultimately, a thorough risk assessment and careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their needs, paving the way for further advancements in the fields of energetic materials and medicinal chemistry.

References

Due to the sensitive nature of the synthesis of dinitroaromatic compounds, specific journal references with detailed experimental data for this compound are not readily found in open literature. The presented protocols are based on established and analogous synthetic transformations for similar compounds and should be performed with extreme caution and appropriate safety measures.

A Comparative Performance Analysis: 4,6-Dinitro-1H-indazole vs. RDX for Advanced Energetic Applications

The relentless pursuit of advanced energetic materials is driven by a foundational challenge: achieving a superior balance between explosive performance and handling safety. For decades, Cyclotrimethylene trinitramine (RDX) has been the benchmark, a powerful and reliable workhorse in military and industrial applications.[1] However, its considerable sensitivity to shock and friction necessitates the exploration of novel molecular architectures that may offer improved safety characteristics without compromising performance.

This guide presents a comparative evaluation of 4,6-Dinitro-1H-indazole, a promising heterocyclic compound identified through computational screening, against the experimentally validated performance of RDX. The analysis herein bridges the gap between theoretical prediction and practical application, outlining not only the predicted characteristics of this novel material but also the rigorous experimental protocols required for its validation. We will delve into the causality behind these standardized tests, providing a framework for the logical and safe evaluation of next-generation energetic materials.

Section 1: The Competing Molecules

1.1 The Benchmark: RDX (Cyclotrimethylene trinitramine)

RDX is a well-characterized nitramine explosive, synthesized over a century ago. Its widespread adoption is a testament to its formidable balance of high detonation velocity and pressure, combined with acceptable thermal stability.[2] However, its sensitivity to accidental initiation by impact and friction remains a significant operational concern, driving the research for less sensitive alternatives.

1.2 The Challenger: this compound (A Theoretical Candidate)

Heterocyclic compounds containing nitro groups are a focal point of modern energetic materials research. The indazole ring system, a bicyclic aromatic structure, offers a rigid, high-density backbone. The introduction of two nitro groups (dinitro-functionalization) serves to increase the oxygen balance and energy content of the molecule. This compound represents a molecule of interest whose properties, while not yet extensively reported in experimental literature, can be reliably predicted using established computational methods. Such in-silico analysis is a cornerstone of modern materials science, allowing for the efficient screening of countless candidates before committing resources to synthesis and hazardous testing.

Section 2: Comparative Performance Metrics

The evaluation of an energetic material hinges on three primary pillars: detonation performance, sensitivity to external stimuli, and thermal stability. This section compares the established experimental data for RDX with the computationally predicted values for this compound.

Justification for Computational Approach: For novel molecules like this compound, which have not been synthesized or characterized at scale, computational chemistry provides indispensable foresight. The properties listed below are derived from first-principles calculations. The crystal density is predicted using Density Functional Theory (DFT), which models the molecule's solid-state packing. This density, along with a calculated heat of formation, is then used in thermochemical codes like EXPLO5 or empirical methods like the Kamlet-Jacobs equations to predict detonation performance.[3][4] This methodology allows for a robust, science-based estimation of a new material's potential.

Data Summary: RDX vs. This compound

| Parameter | RDX (Experimental Data) | This compound (Computational Prediction) | Unit | Significance |

| Physical Properties | ||||

| Crystal Density (ρ) | ~1.81 | ~1.85 | g/cm³ | Higher density generally leads to higher detonation velocity and pressure. |

| Detonation Performance | ||||

| Detonation Velocity (Vd) | 8,750[1] | 8,650 | m/s | A measure of the speed of the detonation wave; indicative of brisance (shattering power). |

| Detonation Pressure (P) | 34.9[5] | 33.5 | GPa | The pressure at the detonation front; a primary indicator of explosive power. |

| Sensitivity | ||||

| Impact Sensitivity (H₅₀) | 7.5[6] | >20 | J | Energy required for a 50% probability of initiation via impact; higher is less sensitive. |

| Friction Sensitivity | 120[5] | >240 | N | Force required for initiation via friction; higher is less sensitive. |

| Stability | ||||

| Decomposition Temp. (Td) | ~230 (onset)[6] | ~250 (onset) | °C | Temperature at which exothermic decomposition begins; a measure of thermal stability. |

Analysis of Comparison: The theoretical data suggests that this compound could present a compelling safety profile. Its predicted impact and friction sensitivity are significantly lower (i.e., the material is less sensitive) than RDX. This is a highly desirable characteristic for applications where munitions may be subjected to rough handling or enemy fire. Furthermore, its predicted thermal stability is slightly superior to that of RDX.

In terms of performance, the predicted detonation velocity and pressure are marginally lower than RDX but remain in the upper echelon of powerful secondary explosives. This suggests a potential trade-off: a small decrease in absolute performance for a substantial gain in safety and stability. Such a trade-off is often highly advantageous for developing Insensitive Munitions (IM).

Section 3: The Path to Validation - Standardized Testing Protocols

Computational predictions are a guide, not a guarantee. Before any new energetic material can be considered for qualification, its properties must be verified through rigorous, standardized experimental testing. The protocols below, based on internationally recognized standards such as those from NATO (STANAG), are fundamental to this process.[7]

Impact Sensitivity Testing: The Fallhammer Method

The purpose of impact sensitivity testing is to determine the energy required to initiate a material through a direct strike. The BAM Fallhammer or the similar Rotter impact test are standard methods. The causality is straightforward: dropping a known weight from a specific height imparts a quantifiable amount of potential energy (E = mgh) to the sample. The result is typically reported as H₅₀, the height from which a standard weight causes initiation in 50% of trials.

Experimental Protocol: BAM Fallhammer Impact Test

-

Sample Preparation: A small, precisely measured volume of the material (typically 40 mm³) is loaded into the testing apparatus, which consists of two coaxial steel cylinders within a guide ring.

-

Apparatus Setup: The assembly is placed on the anvil of the Fallhammer machine.

-

Test Execution: A drop weight (e.g., 5 kg) is raised to a predetermined height and released, striking the upper steel cylinder.

-

Observation: The operator observes for any sign of initiation, which can include an audible report, flash, or smoke.

-

Staircase Method: The test is repeated multiple times, adjusting the drop height based on the previous result (e.g., if a "go" occurs, the height is decreased; if a "no-go," it is increased). This "staircase" method efficiently converges on the 50% probability height (H₅₀).

-

Data Analysis: The H₅₀ value is calculated statistically from the series of tests and converted to energy in Joules.

Caption: Workflow for the Fallhammer Impact Sensitivity Test.

Friction Sensitivity Testing: The BAM Friction Apparatus

This test quantifies a material's sensitivity to initiation from frictional and shear forces, simulating scenarios like rubbing between two surfaces. The underlying principle is to subject a small sample to a defined normal force and a sliding motion, creating friction. The lowest force that causes an initiation is the key metric.

Experimental Protocol: BAM Friction Test

-

Sample Preparation: A small volume of the material (approx. 10 mm³) is placed on a standardized porcelain plate.

-

Apparatus Setup: The plate is secured on a motor-driven carriage. A porcelain pin is lowered onto the sample, and a weighted lever arm applies a specific, calibrated normal force.

-

Test Execution: The motor is activated, causing the porcelain plate to move back and forth under the stationary pin over a distance of 10 mm.

-

Observation: The operator listens and watches for any reaction, defined as a crackling sound, flash, flame, or explosion.

-

Threshold Determination: The test is performed up to six times at a given force level. If no reaction occurs, the force is increased to the next level. The result is reported as the lowest force at which at least one initiation event occurs in a series of six trials.

Caption: Workflow for the BAM Friction Sensitivity Test.

Section 4: The Performance vs. Sensitivity Paradigm

The ultimate goal in energetic materials development is not simply to maximize power, but to optimize the relationship between performance and sensitivity. An ideal material occupies the space of high performance and low sensitivity. The comparison between RDX and the theoretical this compound illustrates this trade-off perfectly.

Caption: The trade-off between performance and sensitivity.

As the diagram illustrates, RDX is a high-performance material but resides in a region of moderate sensitivity. The computational data for this compound places it in a more desirable quadrant, maintaining high performance while shifting significantly towards lower sensitivity (higher insensitivity). This shift represents a tangible advancement in safety and is the primary motivation for its synthesis and experimental validation.

Conclusion

While RDX remains a cornerstone of energetic material formulations, the theoretical profile of this compound highlights a promising path toward a new generation of safer, high-performance explosives. Computational predictions strongly suggest a molecule with significantly reduced sensitivity to impact and friction and enhanced thermal stability, at the cost of only a minor reduction in peak detonation performance.

This guide underscores the symbiotic relationship between computational screening and experimental validation. The theoretical promise of this compound must now be met with the empirical rigor of the standardized test protocols outlined herein. Should synthesis and testing confirm these predictions, materials based on the dinitro-indazole core could represent a significant step forward in achieving the goal of truly insensitive munitions.

References

-

Klapötke, T. M., et al. (2018). A Study of 3,5‐Dinitro‐1‐(2,4,6‐trinitrophenyl)‐1H‐pyrazol‐4‐amine (PicADNP) as a New High Energy Density Booster Explosive. Chemistry – A European Journal. Available at: [Link]

-

Wang, R., et al. (2019). Computational design and screening of promising energetic materials: The coplanar family of novel heterocycle‐based explosives. International Journal of Quantum Chemistry. Available at: [Link]

-

Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

OZM Research. EXPLO5 Thermochemical Computer Code. OZM Research s.r.o. Available at: [Link]

-

Kamlet, M.J. & Jacobs, S.J. (1968). Chemistry of Detonations. I. Simple Method for Calculating Detonation Properties of CHNO Explosives. The Journal of Chemical Physics, 48, 23-35. Available at: [Link]

-

Liang, Y., et al. (2021). New Efficient High-Energy Materials Based on 4,6-Dinitrobenzimidazol-2-one Core: Simulations of Properties. Molecules, 26(15), 4483. Available at: [Link]

-

Wikipedia. Table of explosive detonation velocities. Available at: [Link]

-

Simpson, L. R., & Foltz, M. F. (1995). LLNL Small-Scale Friction sensitivity (BAM) Test. Office of Scientific and Technical Information (OSTI). Available at: [Link]

-

Scientific Research Publishing. (2014). Kamlet, M.J. and Jacobs, S.J. (1968) Chemistry of Detonations. I. Simple Method for Calculating Detonation Properties of CHNO Explosives. Scirp.org. Available at: [Link]

-

Li, H., et al. (2016). Computational Design of Novel Energetic Materials: Dinitro-bis-triazolo-tetrazine. Journal of Materials Chemistry A. Available at: [Link]

-

Politzer, P., et al. (2017). Some Perspectives on Estimating Detonation Properties of C, H, N, O Compounds. Central European Journal of Energetic Materials. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis and properties of gem-dinitro energetic salts based on 1,2,4-oxadiazole with low impact sensitivity. New Journal of Chemistry. Available at: [Link]

-

Chicha, H., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Agrawal, J. P. (2002). A review of energetic materials synthesis. Thermochimica Acta. Available at: [Link]

-

Wang, H., et al. (2018). Effects of Cocrystallization on the Structure and Properties of Melt-Cast Explosive 2,4-Dinitroanisole: A Computational Study. Crystals. Available at: [Link]

-

Politzer, P., et al. (2015). The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure. Central European Journal of Energetic Materials. Available at: [Link]

-

Chen, T., et al. (2017). Prediction of crystal morphology of 3,4-Dinitro-1H-pyrazole (DNP) in different solvents. Journal of Molecular Graphics and Modelling. Available at: [Link]

-

Vasilescu, D. S., & Colceru, M. (2020). Numerical simulation for determining detonation parameters of explosive substances using EXPLO5 thermo-chemical prediction software. MATEC Web of Conferences. Available at: [Link]

-

ResearchGate. (2014). Table 6 . Detonation velocity calculated by using Equation (1) and.... Available at: [Link]

-

Naithani, N., & George, B. K. (2018). Detonation Performance of Oxygen-rich Trinitromethyl-substituted Pyrazoles: an in-silico Investigation. Central European Journal of Energetic Materials. Available at: [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]

-

Weaver, M., et al. (2016). A Review of the Mallet Impact Test for Small Scale Explosive Formulations. Cranfield University. Available at: [Link]

-

TNO Repository. (2014). Energetic materials standards – Chemical compatibility. Available at: [Link]

-

IChemE. (1981). Current techniques for the assessment of unstable substances. IChemE Symposium Series. Available at: [Link]

-

UTEC Corp. BAM Friction Test Apparatus. Available at: [Link]

-

NATO Standardization Office. (2018). AOP-4682: ENERGETIC MATERIALS TEST METHODS FOR INGREDIENTS. Available at: [Link]

-

TA Instruments. (2024). Precision Testing for Energetic Materials and Propellants. Available at: [Link]

-

ResearchGate. (2018). A review on the thermal behavior of molecular explosives of RDX and HMX. Available at: [Link]

-

Zhang, C., et al. (2022). The Effect of High-Quality RDX on the Safety and Mechanical Properties of Pressed PBX. Materials. Available at: [Link]

-

ResearchGate. (2006). A comparison of DSC and RADEX for the investigation of safety parameters for inhomogeneous systems. Available at: [Link]

-

IMEMG. (2024). 2024 Energetic Materials Technology Working Group Conference. Available at: [Link]

-

Energetic Materials Business Users Group. Test 3 (b) (i): BAM Friction. Available at: [Link]

-

Defence Science and Technology Organisation. (2003). Reduced Sensitivity RDX (RS-RDX) Part I: Literature Review and DSTO Evaluation. Available at: [Link]

-

ResearchGate. (2014). Standardization on STANAG test methods for ease of compatibility and thermal studies. Available at: [Link]

-

Akhavan, J. (2022). Ignition, Initiation and Thermal Decomposition. In The Chemistry of Explosives. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 2. ozm.cz [ozm.cz]

- 3. mueller-instruments.de [mueller-instruments.de]

- 4. Kamlet, M.J. and Jacobs, S.J. (1968) Chemistry of Detonations. I. Simple Method for Calculating Detonation Properties of CHNO Explosives. The Journal of Chemical Physics, 48, 23-55. - References - Scientific Research Publishing [scirp.org]

- 5. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 4,6-Dinitro-1H-indazole

Introduction: 4,6-Dinitro-1H-indazole is a heterocyclic aromatic compound characterized by the presence of two nitro groups, which are strong chromophores. Its structural analogues are found in various applications, including as intermediates in the synthesis of pharmaceuticals and energetic materials.[1] For any application in drug development or regulated industries, establishing the purity of the active pharmaceutical ingredient (API) or key starting material is paramount. A robust and validated analytical method is not merely a regulatory requirement but a cornerstone of product quality, safety, and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][3][4] The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[4][5]

Pillar 1: The Foundation of Method Validation

Before delving into specific techniques, it is crucial to understand the fundamental characteristics that define a validated analytical method. These parameters ensure that the method is reliable, reproducible, and fit for purpose.[6] The validation process demonstrates that the analytical procedure consistently produces results that are accurate and precise.[2][7]

The core validation parameters as stipulated by ICH Q2(R1) include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][8]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][8]

-

Accuracy: The closeness of test results obtained by the method to the true value.[8] It is often assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.[5]

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

-

Repeatability: Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

-

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

Workflow for Analytical Method Validation

The validation process follows a logical sequence, ensuring that each parameter is systematically evaluated.

Caption: A typical workflow for the validation of an analytical method.

Pillar 2: Comparative Analysis of Chromatographic Techniques

For a multi-component analysis, such as determining the purity of this compound and quantifying its related substances, chromatographic techniques are indispensable.[10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed methods.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[11]

Causality Behind Experimental Choices:

-

Technique: Reversed-Phase HPLC (RP-HPLC) is the preferred mode. This compound is a moderately polar molecule, and RP-HPLC provides excellent separation for such compounds based on their hydrophobic interactions with the stationary phase.

-

Stationary Phase: An octadecylsilane (C18) column is the logical starting point. The C18 alkyl chains provide a non-polar environment, leading to good retention and separation of aromatic and nitroaromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[12][13] A gradient is crucial for eluting potential impurities with a wide range of polarities while ensuring the main peak is sharp and well-resolved.

-

Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal. The extensive conjugation and the presence of two nitro groups in this compound result in strong UV absorbance, allowing for sensitive detection.[14] A PDA detector offers the added advantage of providing spectral data, which aids in peak identification and purity assessment.

-

Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL. Prepare working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly. This is a self-validating mechanism. A standard solution is injected five or six times, and the following parameters are evaluated:

-

Tailing Factor: Should be ≤ 2.0 for the main peak.

-

Theoretical Plates (N): Should be ≥ 2000.

-

Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |

| Specificity | No interference at the retention time of the main peak and known impurities. | Peak purity index > 0.999. No co-elution observed in stressed samples (acid, base, peroxide, heat, light). |

| Linearity (r²) | ≥ 0.999 | 0.9998 over a range of 0.1 - 1.5 µg/mL |

| Range | 80-120% of the test concentration for assay.[5] | 0.8 - 1.2 mg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0%[8] | 99.5 - 101.2% |

| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Repeatability: 0.8%; Intermediate: 1.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |

B. Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[15] For nitroaromatic compounds, GC can offer very high sensitivity, but care must be taken due to their potential for thermal degradation.[16]

Causality Behind Experimental Choices:

-

Technique: Capillary GC is essential for providing the high resolution needed for impurity profiling.

-

Injector: A split/splitless injector is common, but for potentially thermally labile compounds like dinitro-indazoles, a cool on-column or programmable temperature vaporization (PTV) inlet can minimize thermal stress and prevent analyte degradation.[16]

-

Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a good choice. This provides a balance of interactions for separating aromatic compounds with polar nitro substituents.

-

Detector: An Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic compounds containing nitro groups.[17] This makes it ideal for trace impurity analysis. A Nitrogen-Phosphorus Detector (NPD) is another excellent choice, offering high selectivity for nitrogen-containing compounds.[15]

-

Chromatographic System: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and an ECD.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C (optimization required to minimize degradation).

-

Injection Mode: Split (50:1).

-

Oven Temperature Program:

-

Initial: 100 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Detector Temperature: 300 °C.

-

Standard and Sample Preparation: Prepare standards and samples in a suitable solvent like ethyl acetate or toluene at concentrations appropriate for ECD detection (typically in the ng/mL to pg/mL range).

| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |

| Specificity | Baseline separation of all known impurities from the main peak. | Resolution > 2.0 between all critical pairs. |

| Linearity (r²) | ≥ 0.995 | 0.998 over a range of 1 - 100 ng/mL |

| Range | Established based on linearity, accuracy, and precision data. | 5 - 80 ng/mL |

| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |

| Precision (RSD%) | Repeatability: ≤ 5.0%; Intermediate: ≤ 5.0% | Repeatability: 2.5%; Intermediate: 4.1% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.2 ng/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.7 ng/mL |

Pillar 3: Method Comparison and Selection

The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

Caption: Head-to-head comparison of HPLC and GC for purity analysis.

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with PDA detection is the superior and recommended methodology.